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molecular formula C17H26N2O3 B8423463 (4-Morpholin-4-ylmethyl-benzyl)-carbamic acid tert-butyl ester

(4-Morpholin-4-ylmethyl-benzyl)-carbamic acid tert-butyl ester

Cat. No. B8423463
M. Wt: 306.4 g/mol
InChI Key: XZTPUSGBMCCFKY-UHFFFAOYSA-N
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Patent
US07659284B2

Procedure details

(4-Formyl-benzyl)-carbamic acid tert-butyl ester Compound 15a (555 mg, 2.37 mmol, prepared as described in Far A R, Cho Y L, Rang A, Rudkewich D M, Rebek J, Tetrahedron, 2002, 58(4), 741-756) was added to a solution of morpholine (207 μL, 2.37 mmol) in MeOH (5 mL) and acetic acid (0.20 mL). The mixture was stirred for 1 hr and then 95% NaBH3CN (198 mg, 3.0 mmol) was added. The reaction was diluted after 2 hr with saturated NaHCO3 and extracted with EtOAc to provide (4-morpholin-4-ylmethyl-benzyl)-carbamic acid tert-butyl ester Compound 15b (230 mg), isolated by flash chromatography as a white solid. MS 307 (MH+). Compound 15b (230 mg, 0.752 mmol) was deprotected with 20% TFA in DCM (10 mL) to provide 4-morpholin-4-ylmethyl-benzylamine Compound 15c (63 mg) upon work-up. MS 207 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
15a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
207 μL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.2 mL
Type
solvent
Reaction Step Two
Quantity
198 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:17])[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([CH:15]=O)=[CH:11][CH:10]=1)([CH3:4])([CH3:3])[CH3:2].[NH:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1.[BH3-]C#N.[Na+]>CO.C(O)(=O)C.C([O-])(O)=O.[Na+]>[C:1]([O:5][C:6](=[O:17])[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)=[CH:11][CH:10]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NCC1=CC=C(C=C1)C=O)=O
Name
15a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
207 μL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
0.2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
198 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCC1=CC=C(C=C1)CN1CCOCC1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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